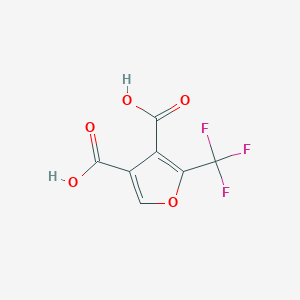

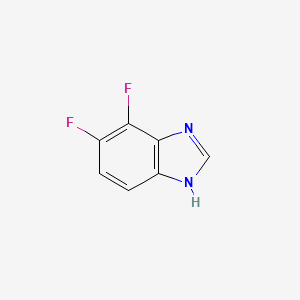

4,5-Difluorobenzimidazole

概要

説明

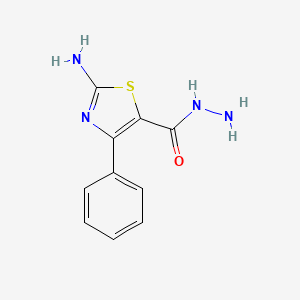

4,5-Difluorobenzimidazole is a compound that belongs to the class of organic compounds known as benzimidazoles. These are compounds containing a benzene ring fused to an imidazole ring. The presence of fluorine atoms on the benzene ring can significantly alter the chemical and biological properties of these molecules. Although the provided papers do not directly discuss 4,5-difluorobenzimidazole, they provide insights into the synthesis, structure, and properties of related fluorinated benzimidazoles and other heterocyclic compounds.

Synthesis Analysis

The synthesis of fluorinated benzimidazoles and related compounds involves various strategies. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which share structural similarities with benzimidazoles, has been achieved through modifications to the Jacobsen cyclization process, resulting in potent cytotoxic compounds against certain cancer cell lines . Additionally, the synthesis of 2,4,5-trifluorobenzoic acid via a microflow process involving Grignard reagents and CO2 has been reported, which could be relevant for the synthesis of fluorinated benzimidazoles . Furthermore, a parallel synthesis approach for 5-aminobenzimidazoles has been described, where fluorine atoms in a dinitrobenzene precursor are replaced by nucleophiles, followed by ring closure to form the benzimidazole core .

Molecular Structure Analysis

The molecular structure of benzimidazoles is characterized by the fusion of a benzene ring with an imidazole ring. The introduction of fluorine atoms can influence the electronic distribution and reactivity of the molecule. For example, the synthesis of polybenzimidazoles from fluorinated dibenzoic acid suggests that the incorporation of fluorine can enhance the solubility and thermal stability of the resulting polymers . The presence of fluorine can also affect the biological activity of these compounds, as seen in the structure-activity relationship studies of benzoxazoles and benzimidazoles .

Chemical Reactions Analysis

Fluorinated benzimidazoles can undergo various chemical reactions. The reactivity of the fluorine atoms can be exploited in synthetic chemistry, as seen in the unusual detrifluoromethylation reaction from a hydroxyimidazoline ring system, leading to the formation of imidazole analogs . Additionally, the reaction of aminobenzimidazole with ethyl 2-alkylmalonates has been used to create novel benzodiazepine derivatives, demonstrating the versatility of benzimidazole derivatives in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazoles are influenced by the presence of fluorine atoms. Fluorine is highly electronegative, which can increase the lipophilicity and stability of the compounds. The introduction of fluorine into aromatic condensation polymers, such as polybenzimidazoles, has been shown to improve their mechanical properties and thermal stability . In the context of pharmaceuticals, the antimicrobial activity of benzimidazole derivatives has been explored, with some compounds exhibiting significant activity against various bacterial strains and fungi . Additionally, novel benzimidazole derivatives have been evaluated for their anti-inflammatory and analgesic properties, indicating the potential for therapeutic applications .

科学的研究の応用

Synthesis and Material Science

4,5-Difluorobenzimidazole derivatives show significant applications in the field of material science and synthesis. Deng et al. (2015) reported the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, a valuable intermediate in the pharmaceutical industry and material science, indicating the relevance of fluoro-containing benzimidazoles in these sectors (Deng et al., 2015).

Antiviral and Antimicrobial Properties

The antimicrobial and antiviral properties of benzimidazole derivatives, including 4,5-difluorobenzimidazole, are noteworthy. A study by Kharitonova et al. (2015) discussed the synthesis of various 4,6-difluorobenzimidazoles with potential antiherpes activity (Kharitonova et al., 2015). Another study by Alasmary et al. (2015) highlighted the potential of benzimidazole derivatives as antimicrobial agents, suggesting their role in addressing bacterial and fungal infections (Alasmary et al., 2015).

DNA/RNA Binding Properties

Benzimidazole derivatives exhibit strong binding affinities toward DNA and RNA. Stolić et al. (2009) demonstrated the DNA/RNA binding properties of novel bisbenzimidazoles, which could have implications for gene therapy and molecular biology research (Stolić et al., 2009).

Biochemical Applications

In the biochemical field, 4,5-difluorobenzimidazole derivatives have shown promise. Popovici et al. (2021) presented the synthesis of new thiosemicarbazide derivatives with tuberculostatic activity, indicating their potential in medical and biochemical applications (Popovici et al., 2021).

Cancer Research

In cancer research, the cytotoxic effects of benzimidazole derivatives have been explored. Kim et al. (1997) studied the influence of substituents on benzimidazoles and their role as topoisomerase I poisons, which could have implications for cancer treatment (Kim et al., 1997).

Fuel Cell Technology

In the field of energy, benzimidazoles have been studied for their potential in fuel cell technology. Wainright et al. (1995) investigated polybenzimidazole films doped with phosphoric acid as polymer electrolytes for fuel cells, showcasing the versatility of benzimidazole derivatives (Wainright et al., 1995).

Safety and Hazards

将来の方向性

While specific future directions for 4,5-Difluorobenzimidazole are not mentioned in the search results, it’s worth noting that fluorinated benzimidazoles and their derivatives have shown promise in various applications, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .

作用機序

Target of Action

Benzimidazole derivatives, which include 4,5-difluorobenzimidazole, are known to have a wide range of biological activities and are used in various medications . They are used as building blocks for the synthesis of nonpeptide antagonists of the angiotensin II receptor .

Mode of Action

It is known that the insertion of fluorine atoms into the molecules of heterocyclic compounds, such as benzimidazoles, leads to a significant increase in biological activity .

Biochemical Pathways

Benzimidazole derivatives, including 4,5-difluorobenzimidazole, are known to interact with various biochemical pathways due to their wide range of biological activities .

Result of Action

Benzimidazole derivatives, including 4,5-difluorobenzimidazole, are known to have a wide range of biological activities .

特性

IUPAC Name |

4,5-difluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEWVMQNHBQHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=N2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371701 | |

| Record name | 4,5-Difluorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Difluorobenzimidazole | |

CAS RN |

236736-21-3 | |

| Record name | 4,5-Difluorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B1301530.png)

![1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B1301569.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]acetate](/img/structure/B1301574.png)